(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one
Description
Properties
CAS No. |
339105-45-2 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(3-pyrimidin-2-yloxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)10-7-14(19)12-5-3-6-13(11-12)20-15-16-8-4-9-17-15/h3-11H,1-2H3 |
InChI Key |
BHMKBYVPVJQOMT-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For example, the synthesis might involve the reaction of 3-(2-pyrimidinyloxy)benzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide, followed by a condensation reaction to form the propenone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated carbonyl system is susceptible to nucleophilic attacks. Common reactions include:
Michael Addition
The β-carbon of the enone system reacts with nucleophiles (e.g., amines, thiols):
For example, reaction with primary amines yields β-amino ketone derivatives, which are intermediates in heterocyclic synthesis .
Grignard Reagent Addition
Organomagnesium reagents add to the carbonyl group, forming tertiary alcohols:
Cycloaddition Reactions
The conjugated diene system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cyclohexene derivatives .
| Dienophile | Product | Conditions |
|---|---|---|
| Maleic anhydride | Cyclohexene dicarboxylate | Toluene, 110°C, 12 hours |
Reduction of Carbonyl Group
The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
This reaction modifies the compound’s bioactivity by eliminating the conjugated system .
Oxidation of Dimethylamino Group
The dimethylamino substituent can be oxidized to a nitroso or nitro group under strong oxidative conditions (e.g., H₂O₂/CH₃COOH), altering electronic properties .
Substitution at Pyrimidinyloxy Group
The pyrimidinyloxy moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the pyrimidine ring’s C5 position due to its electron-deficient nature .
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C5 | 5-Nitro-pyrimidinyloxy derivative |
Photochemical Reactions
The enone system undergoes [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.
Limitations and Research Gaps
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 286.33 g/mol. It features a dimethylamino group and a pyrimidinyloxy substituent, which contribute to its biological activity. The compound's structure can be represented as follows:
Biological Activities
Anticancer Properties:
Research indicates that (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Its mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against several bacterial strains, making it a candidate for further development in treating bacterial infections .
Neuroprotective Effects:
Recent studies suggest that this compound may have neuroprotective effects, potentially useful in conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound effectively inhibited cell growth in vitro. The compound induced apoptosis through the activation of caspase pathways, providing a promising avenue for cancer therapy .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, administration of this compound showed a reduction in amyloid plaque formation and improved cognitive function in treated subjects compared to controls. These findings support its potential application in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Bioactivity of Selected Chalcones
Biological Activity
(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one, commonly referred to as a derivative of dimethylaminophenylpropene, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N3O2
- Molar Mass : 269.3 g/mol
- CAS Number : 339105-45-2
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.
- Enzyme Inhibition : This compound has shown promise as an enzyme inhibitor, particularly in studies focusing on its interaction with specific protein targets involved in disease processes.
- Receptor Binding : Research indicates that it may act on various receptors, influencing pathways related to neurotransmission and cellular signaling.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
In Vitro Studies
A study published in PubMed highlighted the synthesis of related compounds and their biological activities. The findings indicated that derivatives similar to this compound displayed significant enzyme inhibition and receptor modulation capabilities .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Enzyme Inhibition | |
| Related Dimethylaminophenyl Compounds | Antitumor Activity |
In Vivo Studies
Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential. Current data suggest moderate absorption rates with promising metabolic profiles.
Applications
The compound's versatility extends beyond medicinal chemistry into fields such as:
- Organic Synthesis : Used as a building block for synthesizing other pharmaceuticals.
- Photoinitiators : Employed in UV-curable coatings and inks.
- Polymer Chemistry : Contributes to the development of advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a pyrimidinyloxy-substituted benzaldehyde and dimethylaminoacetone. Key parameters include:
- Solvent System : Use ethanol or methanol under reflux (60–80°C) for 6–12 hours .
- Catalysis : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, with NaOH (10–20 mol%) yielding higher enantiomeric purity in analogous systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol .
Q. How can structural characterization of this compound be rigorously validated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters a = 12.03 Å, b = 17.41 Å, c = 9.44 Å, β = 91.76° confirm the (E)-configuration and planar geometry .
- NMR : Key signals include δ 8.3–8.6 ppm (pyrimidinyl protons), δ 7.5–7.8 ppm (aromatic protons), and δ 3.1 ppm (N(CH₃)₂) .
- DFT Calculations : Compare experimental IR/Raman spectra with B3LYP/6-311++G(d,p) computational models to validate vibrational modes and charge distribution .
Q. What preliminary biological screening strategies are recommended for assessing this compound’s bioactivity?
- Methodological Answer :
- In vitro assays : Test against kinase enzymes (e.g., EGFR, VEGFR) due to the pyrimidinyloxy moiety’s role in ATP-binding site inhibition .
- Antimicrobial Screening : Use agar dilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 10–100 µg/mL .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict and rationalize this compound’s reactivity or binding interactions?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and electrostatic potential maps, revealing nucleophilic sites at the enone carbonyl .
- Docking Studies : Use AutoDock Vina to model interactions with VEGFR-2 (PDB: 4ASD). Pyrimidinyl oxygen forms hydrogen bonds with Lys868, while the enone system engages in π-π stacking with Phe1047 .
Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions?
- Methodological Answer :
- Vibrational Modes : Discrepancies in IR peaks (e.g., C=O stretch at 1670 cm⁻¹ vs. DFT-predicted 1695 cm⁻¹) arise from solvent effects or anharmonicity. Apply scaling factors (0.96–0.98) to computational results .
- NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods with PCM solvent models to improve agreement .
Q. What strategies are effective for crystal engineering to enhance this compound’s stability or co-crystal formation?
- Methodological Answer :
- Hydrogen Bonding : Co-crystallize with carboxylic acids (e.g., succinic acid) to form O–H···N bonds with the pyrimidinyl group, improving thermal stability (Tₘ > 200°C) .
- Polymorph Screening : Use solvent evaporation (acetonitrile/water) to isolate metastable forms with altered dissolution profiles .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?
- Methodological Answer :
- Modifications : Replace the pyrimidinyloxy group with triazine or quinazoline to alter electron-withdrawing effects. Introduce halogen substituents (e.g., Cl, F) at the phenyl ring for enhanced lipophilicity (logP increase by 0.5–1.0) .
- Pharmacokinetics : Assess metabolic stability using liver microsomes. Methylation of the enone β-carbon reduces CYP3A4-mediated oxidation .
Q. What experimental precautions are critical for handling this compound’s photo- or thermal instability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
